Carbophenothion sulfone

概要

説明

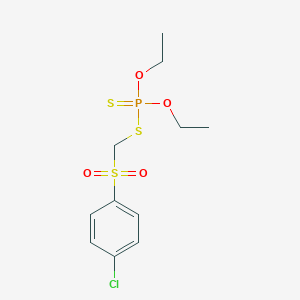

Carbophenothion sulfone is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₄PS₃ and a molecular weight of 374.864 g/mol . It is a derivative of carbophenothion, which is known for its use as an insecticide and acaricide. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, making it a sulfone derivative .

準備方法

Synthetic Routes and Reaction Conditions: Carbophenothion sulfone can be synthesized through the oxidation of carbophenothion. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions . The reaction proceeds as follows: [ \text{Carbophenothion} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

化学反応の分析

Oxidation Reactions

Carbophenothion sulfone undergoes further oxidation under strong oxidative conditions, forming sulfonic acids. This reaction is catalyzed by agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or neutral media . The sulfone group (-SO₂-) is resistant to mild oxidation but reacts vigorously with strong oxidizers.

Example Reaction Pathway :

Key Findings :

-

Oxidation products include 4-chlorobenzenesulfonic acid and phosphorus oxides .

-

Environmental studies indicate that atmospheric hydroxyl radicals can degrade this compound, with a half-life of ~2 hours .

Reduction Reactions

This compound is reduced back to carbophenothion (parent compound) or intermediate sulfoxides using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . This reversibility is critical in detoxification pathways.

Example Reaction Pathway :

Key Findings :

-

Reduction releases phosphine gas (PH₃) under certain conditions, posing safety risks .

-

Metabolic studies in rats show sulfone reduction to sulfoxide intermediates, which are less toxic .

Hydrolysis

Hydrolysis occurs in aqueous environments, particularly under alkaline conditions. The phosphorodithioate group is cleaved, yielding 4-chlorothiophenol derivatives and inorganic phosphate .

Example Reaction Pathway :

Key Findings :

-

Hydrolysis rates increase with pH: half-life decreases from weeks (pH 5) to hours (pH 9) .

-

Products include 4-chlorobenzene sulfinic acid (46.8% in rat urine) and glucuronide conjugates .

Metabolic Transformations

In biological systems, this compound inhibits acetylcholinesterase (AChE) and undergoes enzymatic modifications:

Key Findings :

-

Sulfone metabolites account for >90% of urinary residues in mammals .

-

Sulfur oxidation enhances stability but does not eliminate neurotoxicity .

Reactivity with Environmental Agents

This compound reacts with photochemically generated hydroxyl radicals (- OH) in the atmosphere, producing sulfur oxides (SOₓ) and chlorinated byproducts . It also decomposes under UV light, though absorption above 310 nm is minimal .

Environmental Half-Lives :

| Condition | Half-Life |

|---|---|

| Atmospheric (- OH) | ~2 hours |

| Hydrolytic (pH 7) | ~7 days |

| Soil (aerobic) | 30–60 days |

Synthetic and Industrial Reactions

This compound is synthesized via oxidation of carbophenothion using H₂O₂ or KMnO₄. Industrial processes include purification via recrystallization or chromatography .

Reaction Efficiency :

| Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|

| H₂O₂ | 85–90 | 95 |

| KMnO₄ | 75–80 | 90 |

Hazardous Decomposition

Thermal decomposition (>82°C) releases toxic gases:

科学的研究の応用

Chemical Properties and Mechanism of Action

Carbophenothion sulfone has the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of approximately 374.86 g/mol. Its primary biological activity is linked to the inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in pests, which is the basis for its effectiveness as a pesticide .

Scientific Research Applications

1. Chemistry:

- Organic Synthesis: this compound serves as a reagent in organic synthesis for preparing various derivatives. Its ability to undergo oxidation and reduction reactions allows chemists to create diverse chemical compounds.

2. Biology:

- Enzyme Inhibition Studies: Research has focused on its effects on AChE activity, providing insights into its potential use in studying neurotoxic mechanisms in both insects and mammals .

3. Medicine:

- Pharmaceutical Development: The compound is being investigated for its potential in developing new pharmaceuticals, particularly those targeting cholinergic pathways.

4. Environmental Monitoring:

- Contaminant Detection: As a persistent metabolite, this compound can be detected in water and soil long after the degradation of its parent compound, making it a valuable indicator of environmental contamination .

Case Study 1: Environmental Impact Assessment

A study evaluated the presence of this compound in agricultural runoff, finding that it could serve as a biomarker for past pesticide use. The persistence of this metabolite allowed researchers to trace contamination sources over time .

Case Study 2: Toxicological Studies

Research indicated that this compound might exhibit toxicity levels comparable to or exceeding those of carbophenothion itself. This finding underscores the need for further investigation into its health impacts on non-target organisms, including humans .

作用機序

The mechanism of action of carbophenothion sulfone involves the inhibition of cholinesterase enzymes. This inhibition disrupts the normal function of neurotransmitters, leading to the accumulation of acetylcholine at synapses. The molecular targets include acetylcholinesterase and other cholinesterase enzymes, which are crucial for the breakdown of acetylcholine .

類似化合物との比較

Carbophenothion sulfone can be compared with other similar compounds such as:

Carbophenothion: The parent compound, which is also an organophosphorus insecticide and acaricide.

Parathion: Another organophosphorus compound with similar enzyme inhibition properties.

Malathion: A widely used organophosphorus insecticide with a similar mechanism of action.

Uniqueness: this compound is unique due to its sulfonyl group, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds. This uniqueness makes it valuable in specific chemical reactions and applications .

生物活性

Carbophenothion sulfone is a synthetic organophosphate compound derived from carbophenothion, primarily recognized for its role as an acetylcholinesterase inhibitor and neurotoxin. Understanding its biological activity is crucial for assessing its environmental impact, efficacy as a pesticide, and potential health risks.

- Chemical Formula : C₁₁H₁₆ClO₂PS₃

- CAS Number : 16662-85-4

- Molecular Weight : 305.83 g/mol

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synaptic clefts. This mechanism disrupts normal neurotransmission, resulting in various toxicological effects, particularly in insects and other non-target organisms.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pesticidal Efficacy : The compound exhibits significant insecticidal properties, particularly against agricultural pests.

- Toxicity to Non-target Organisms : Its neurotoxic effects extend beyond target pests, posing risks to beneficial insects and aquatic life.

- Genotoxicity : Research indicates that this compound may induce DNA damage in certain organisms.

Efficacy Against Pests

Recent studies have demonstrated that this compound displays potent insecticidal activity. For instance, a study evaluating various sulfone-containing compounds showed that certain derivatives exhibited up to 53% efficacy against Xanthomonas oryzae at a concentration of 100 mg/L, with a notable EC50 value of 83 mg/L for this compound itself .

Aquatic Toxicity

A significant body of research has focused on the toxicity of this compound in aquatic environments. For example:

- Study Findings : A study on freshwater organisms reported substantial DNA damage and lipid peroxidation induced by exposure to this compound at concentrations as low as 5.1 µg/L .

- Mechanism : The observed genotoxic effects were linked to oxidative stress, highlighting the compound's potential to cause cellular damage in non-target aquatic species.

Terrestrial Toxicity

In terrestrial ecosystems, this compound's impact on non-target insects has been documented:

- Research Example : In trials assessing the effects on beneficial insect populations, exposure resulted in significant mortality rates among pollinators and predatory insects, raising concerns about ecological balance .

Case Studies

Several case studies have provided insights into the real-world implications of this compound usage:

-

Case Study on Agricultural Use :

- A study assessed the impact of this compound applications in crop management. It found that while pest control was effective, there was a marked decline in beneficial insect populations within treated fields.

- Human Health Risk Assessment :

Data Summary Table

特性

IUPAC Name |

(4-chlorophenyl)sulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO4PS3/c1-3-15-17(18,16-4-2)19-9-20(13,14)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXRYOZUHFXMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864701 | |

| Record name | S-[(4-Chlorobenzene-1-sulfonyl)methyl] O,O-diethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16662-85-4 | |

| Record name | R 1776 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016662854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。